2-bromo-1H-pyrrole
Overview
Description
2-Bromo-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring structure containing one nitrogen atom and one bromine atom attached to the second carbon
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives, which include 2-bromo-1h-pyrrole, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Pyrrole derivatives are known to interact with their targets, causing changes that lead to their biological effects . For instance, in the Suzuki–Miyaura coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
For instance, in the Suzuki–Miyaura coupling reaction, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
Pyrrole derivatives are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1H-pyrrole can be synthesized through several methods. One common approach involves the bromination of pyrrole using bromine or N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction Reactions: Reduction of this compound can yield 2-pyrrolidone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: 2-Amino-1H-pyrrole, 2-thio-1H-pyrrole.
Oxidation: Pyrrole-2-carboxylic acid.
Reduction: 2-Pyrrolidone.
Scientific Research Applications
2-Bromo-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1H-pyrrole: Similar structure but with a chlorine atom instead of bromine.
2-Iodo-1H-pyrrole: Contains an iodine atom in place of bromine.
1H-Pyrrole: Lacks any halogen substitution.
Uniqueness
2-Bromo-1H-pyrrole is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic transformations .
Properties
IUPAC Name |
2-bromo-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c5-4-2-1-3-6-4/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQAERNKMHATDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481704 | |
Record name | 2-BROMOPYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38480-28-3 | |
Record name | 2-BROMOPYRROLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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